Cas no 25456-76-2 (H-D-Glu-OtBu)

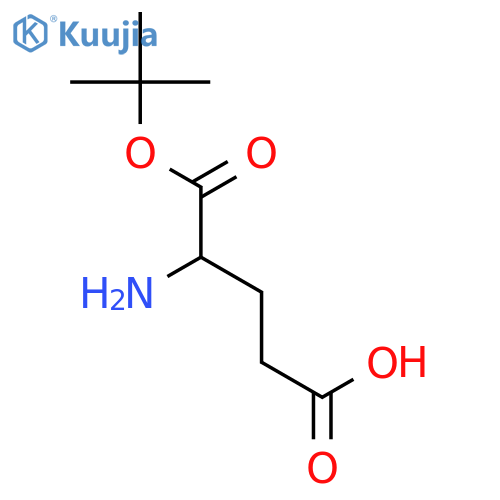

H-D-Glu-OtBu structure

商品名:H-D-Glu-OtBu

H-D-Glu-OtBu 化学的及び物理的性質

名前と識別子

-

- (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid

- H-D-Glu-OtBu

- D-Glutamic acid 1-tert-butyl ester

- (4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

- H-D-GLN-OTBU.HCL

- 4-t-butoxycarbonyl aminobutyric acid

- 4-tert-butoxycarbonyl aminobutyric acid

- glutamic acid-di-t-butyl ester

- H-D-Glu-OtBu-OH

- 2068AB

- AX8019713

- ST24035491

- (4R)-4-AMINO-5-(TERT-BUTOXY)-5-OXOPENTANOIC ACID

- AKOS016003322

- (4R)-4-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate

- DTXSID10427163

- (4R)-4-Amino-5-tert-butoxy-5-oxopentanoic acid

- A877585

- 25456-76-2

- CHEBI:180624

- MFCD09842819

- SCHEMBL6740146

- FD21485

- DS-18099

- EN300-316029

- CS-W005891

- HY-W005891

- DA-74066

-

- MDL: MFCD09842819

- インチ: 1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1

- InChIKey: QVAQMUAKTNUNLN-ZCFIWIBFSA-N

- ほほえんだ: O(C([C@@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 203.115758g/mol

- ひょうめんでんか: 0

- XLogP3: -2.2

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 回転可能化学結合数: 6

- どういたいしつりょう: 203.115758g/mol

- 単一同位体質量: 203.115758g/mol

- 水素結合トポロジー分子極性表面積: 89.6Ų

- 重原子数: 14

- 複雑さ: 219

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.133

- ゆうかいてん: No data available

- ふってん: 326.8±32.0 °C at 760 mmHg

- フラッシュポイント: 151.5±25.1 °C

- 屈折率: 1.475

- すいようせい: Slightly soluble in water.

- PSA: 89.62000

- LogP: 1.22050

H-D-Glu-OtBu セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Keep Cold.

H-D-Glu-OtBu 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-316029-0.1g |

(4R)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid |

25456-76-2 | 95.0% | 0.1g |

$19.0 | 2025-03-19 | |

| Enamine | EN300-316029-10.0g |

(4R)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid |

25456-76-2 | 95.0% | 10.0g |

$153.0 | 2025-03-19 | |

| AAPPTec | AHE204-5g |

H-D-Glu-OtBu |

25456-76-2 | 5g |

$415.00 | 2024-07-19 | ||

| Enamine | EN300-316029-0.25g |

(4R)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid |

25456-76-2 | 95.0% | 0.25g |

$19.0 | 2025-03-19 | |

| Fluorochem | 224443-10g |

R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid |

25456-76-2 | 95% | 10g |

£167.00 | 2022-02-28 | |

| Chemenu | CM251737-10g |

H-D-Glu-OtBu |

25456-76-2 | 95% | 10g |

$193 | 2021-06-09 | |

| TRC | G597025-1g |

D-Glutamic Acid 1-tert-Butyl Ester |

25456-76-2 | 1g |

$ 69.00 | 2023-09-07 | ||

| abcr | AB446757-5 g |

H-D-Glu-OtBu, 95%; . |

25456-76-2 | 95% | 5g |

€283.60 | 2022-06-10 | |

| Enamine | EN300-316029-2.5g |

(4R)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid |

25456-76-2 | 95.0% | 2.5g |

$40.0 | 2025-03-19 | |

| Chemenu | CM251737-10g |

H-D-Glu-OtBu |

25456-76-2 | 95% | 10g |

$193 | 2024-07-28 |

H-D-Glu-OtBu 関連文献

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

25456-76-2 (H-D-Glu-OtBu) 関連製品

- 4125-93-3(L-Aspartic Acid 1-tert-Butyl Ester)

- 16450-41-2(L-Glutamic acid,1,5-diethyl ester)

- 70-54-2(DL-Lysine)

- 2748-02-9(L-Leucine tert-butyl ester hydrochloride)

- 56-85-9(L-Glutamine)

- 112471-82-6((2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate)

- 25691-37-6(Boc-L-2,4-diaminobutyric acid)

- 2419-56-9((S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid)

- 13211-31-9(tert-butyl (2S)-2-amino-3-methylbutanoate)

- 15911-75-8(tert-butyl (2S)-2-aminopentanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25456-76-2)H-D-Glu-OtBu

清らかである:99%/99%

はかる:25g/100g

価格 ($):155.0/618.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:25456-76-2)H-D-Glu-OtBu

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ